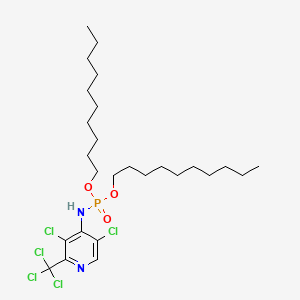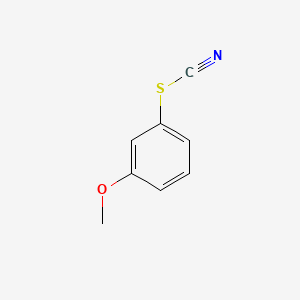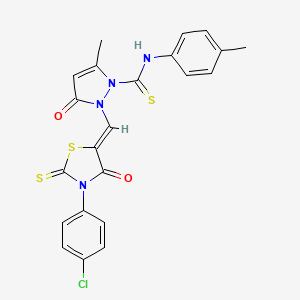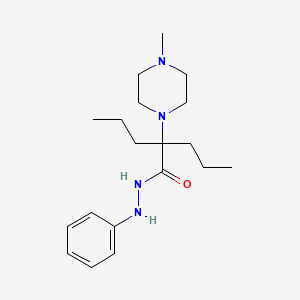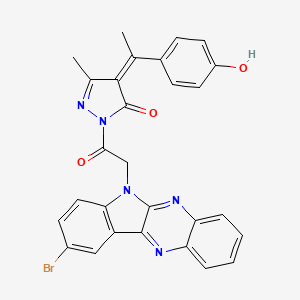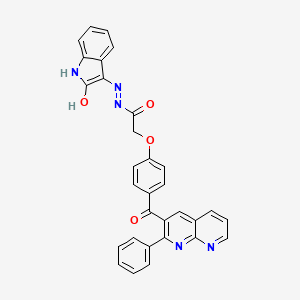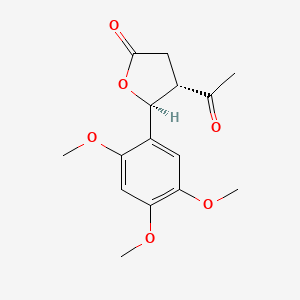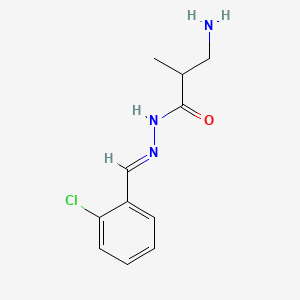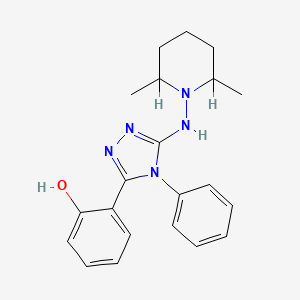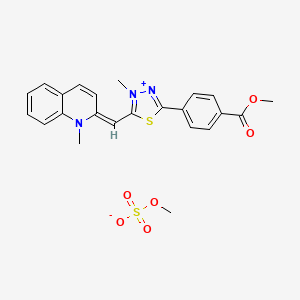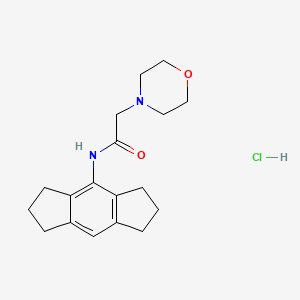
4-Morpholineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride is a synthetic organic compound that belongs to the class of indane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride typically involves the following steps:
Formation of the Indane Core: The indane core is synthesized through a series of cyclization reactions starting from a suitable precursor.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the morpholine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: Used as a tool to modulate specific biological pathways.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride involves its interaction with specific molecular targets. It modulates biological pathways by binding to receptors or enzymes, thereby altering their activity. This modulation can lead to therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide
- N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl-4-hydroxy-4-methyl-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide
Uniqueness
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride is unique due to its specific structural features and the presence of the morpholine group, which imparts distinct biological activity compared to other similar compounds.
Properties
CAS No. |
85564-85-8 |
|---|---|
Molecular Formula |
C18H25ClN2O2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c21-17(12-20-7-9-22-10-8-20)19-18-15-5-1-3-13(15)11-14-4-2-6-16(14)18;/h11H,1-10,12H2,(H,19,21);1H |
InChI Key |
JQUZQDFBPOGUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)CN4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12730621.png)

